[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone
Description
The compound 3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-ylmethanone is a polycyclic heteroaromatic molecule featuring a fused thieno-naphthyridine core. Its structure includes a 3-amino substituent, a 6-methyl group, a 2-thienyl moiety at position 4, and a 3-methoxyphenyl methanone group at position 2. Its synthesis likely follows methodologies similar to those for related thieno[2,3-b]naphthyridines, such as multi-step cyclization and functionalization reactions .
Properties
IUPAC Name |
(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-26-9-8-16-15(12-26)18(17-7-4-10-29-17)19-20(24)22(30-23(19)25-16)21(27)13-5-3-6-14(11-13)28-2/h3-7,10-11H,8-9,12,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLAIMXJPKMGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=CC=C4)OC)N)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-ylmethanone is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₂O₁S₂
- Molecular Weight : 342.47 g/mol
- CAS Number : [insert CAS number if available]
Antitumor Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, studies involving similar compounds have shown promising results against various cancer cell lines. The compound is hypothesized to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Example :
A study evaluating the cytotoxic effects of related naphthyridine derivatives on human breast cancer cell lines (MCF-7) demonstrated IC₅₀ values in the low micromolar range, indicating potent antitumor activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Compounds with similar structural motifs have been reported to possess antimicrobial properties. Preliminary studies suggest that 3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-ylmethanone may exhibit activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It may interact with various receptors that play critical roles in cellular signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, thereby disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the thieno-naphthyridine core and the methanone aryl group. These modifications influence physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis:
| Compound Name | Key Substituents | Molecular Formula | Notable Properties/Activities | Reference(s) |
|---|---|---|---|---|
| Target Compound | 3-Amino, 6-methyl, 4-(2-thienyl), 3-methoxyphenyl-methanone | C₂₃H₂₀N₃O₂S₂ | Hypothesized Hsp90 inhibition based on structural analogy; moderate lipophilicity (predicted) | |
| 3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone | 4-(3-pyridinyl), 4-fluorophenyl-methanone | C₂₃H₁₈FN₃OS | Enhanced solubility due to pyridinyl group; potential kinase inhibition | |
| (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone | 6-ethyl, 4-methylphenyl-methanone | C₂₁H₂₂N₂OS | Increased steric bulk; possible improved metabolic stability | |
| 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | 4-CF₃, 6-(4-bromophenyl), 3-fluoro-4-methoxyphenyl-methanone | C₂₂H₁₅BrF₄N₂O₂S | High electron-withdrawing effects (CF₃, Br); potential cytotoxicity | |
| (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone | 4,5,6-trimethyl, 3,4-dimethoxyphenyl-methanone | C₁₉H₂₀N₂O₃S | Reduced polarity (predicted pKa 7.22); possible CNS penetration |
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s 3-methoxyphenyl group increases lipophilicity compared to the 4-fluorophenyl analog , while the 3,4-dimethoxyphenyl variant exhibits even higher hydrophobicity.
- Solubility : Pyridinyl and piperidinyl substituents (e.g., ) enhance aqueous solubility via hydrogen bonding, whereas bromine or trifluoromethyl groups reduce it.
- Metabolic Stability : Ethyl and methyl groups (e.g., ) may slow oxidative metabolism, while electron-deficient aryl rings (e.g., 4-chlorophenyl ) could increase susceptibility to cytochrome P450 enzymes.
Bioactivity and Target Engagement
- Hsp90 Inhibition: Analogs like compound 7k (4-chlorobiphenyl-methanone) demonstrated nanomolar affinity for Hsp90’s C-terminal domain, suggesting the target compound may share this activity .
- Cytotoxicity : Bromophenyl and trifluoromethyl groups in enhance cytotoxicity, whereas methoxy groups (e.g., ) may reduce off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
